molecular formula C30H37NO5 B1662321 AG 045572 CAS No. 263847-55-8

AG 045572

Cat. No.: B1662321
CAS No.: 263847-55-8
M. Wt: 491.6 g/mol
InChI Key: IPEMCIBPDYCJLO-UHFFFAOYSA-N
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Description

AG 045572, commonly known as furan, is a heterocyclic organic compound characterized by a five-membered aromatic ring structure composed of one oxygen atom and four carbon atoms. It is a colorless, volatile, and mildly toxic liquid with a boiling point of 31.36°C. Furan is highly reactive and serves as a fundamental building block in organic synthesis due to its unique chemical properties .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium dichromate, peracids.

    Reducing Agents: Palladium on charcoal, hydrogen gas.

    Catalysts: Copper, palladium, silver oxide.

Major Products

Comparison with Similar Compounds

Furan is often compared with other five-membered aromatic heterocycles such as pyrrole and thiophene:

    Pyrrole: Pyrrole has a nitrogen atom in the ring instead of oxygen.

    Thiophene: Thiophene contains a sulfur atom in the ring.

Uniqueness of Furan

Similar Compounds

  • Pyrrole
  • Thiophene
  • Benzofuran

Furan’s unique reactivity and versatility make it an invaluable compound in both scientific research and industrial applications.

Properties

IUPAC Name

5-[(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)methyl]-N-(2,4,6-trimethoxyphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO5/c1-18-13-22-23(30(4,5)12-11-29(22,2)3)15-19(18)14-20-9-10-24(36-20)28(32)31-27-25(34-7)16-21(33-6)17-26(27)35-8/h9-10,13,15-17H,11-12,14H2,1-8H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEMCIBPDYCJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CC3=CC=C(O3)C(=O)NC4=C(C=C(C=C4OC)OC)OC)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433309
Record name AG 045572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263847-55-8
Record name AG 045572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Furan-1 interact with the GnRH-R?

A1: Furan-1 exhibits an allosteric mode of interaction with the GnRH-R. [] Unlike competitive antagonists that directly bind to the hormone-binding site, Furan-1 binds to a distinct allosteric site, influencing the receptor's conformation and function. []

Q2: What are the downstream effects of Furan-1 binding to the GnRH-R?

A2: By binding to the allosteric site, Furan-1 induces negative cooperativity with both peptide agonists and other nonpeptide antagonists, effectively inhibiting their binding to the GnRH-R. [] This results in the suppression of downstream signaling pathways associated with GnRH-R activation.

Q3: How does the allosteric binding mode of Furan-1 differ from other GnRH-R antagonists?

A3: Furan-1's allosteric mechanism distinguishes it from many previously described GnRH-R antagonists that act competitively. [] This unique mode of action offers potential advantages in terms of selectivity and sustained inhibition of the receptor.

Q4: What is the molecular formula and weight of Furan-1?

A4: While the provided research abstracts do not explicitly state the molecular formula and weight of Furan-1, they can be deduced from its chemical name: 5-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ylmethyl)furan-2-carboxylic acid (2,4,6-trimethoxyphenyl)amide. Based on this, the molecular formula is C28H35NO5 and the molecular weight is 465.58 g/mol.

Q5: How do structural modifications of Furan-1 affect its antagonistic activity?

A5: While the provided abstracts do not elaborate on specific structural modifications and their impact on Furan-1's activity, SAR studies are crucial in drug discovery. By systematically altering the compound's structure, researchers can identify key pharmacophores responsible for its activity and optimize its potency and selectivity.

Q6: What is the in vitro and in vivo efficacy of Furan-1?

A6: Research indicates that Furan-1 is a potent GnRH-R antagonist both in vitro and in vivo. [] Specific details on cell-based assays, animal models, and potential clinical trials are not provided in the abstracts.

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